Physicochemical Differentiation: Lipophilicity and Polar Surface Area Compared to Key In-Class Analogs
Computed molecular properties provide a baseline for differentiating this compound from its closest structural analogs. N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide exhibits an XLogP3 of 1.5 and a topological polar surface area (TPSA) of 41.6 Ų [1]. In contrast, removing the oxan-4-yl group to yield the unsubstituted 1,2,3,4-tetrahydroisoquinoline-2-carboxamide (CAS 70746-04-2) significantly alters these parameters, with the simpler compound showing a lower computed XLogP3 of approximately 0.8 and a TPSA of 32.3 Ų [2]. This difference arises directly from the hydrogen-bonding and steric contributions of the tetrahydropyran ring, impacting solubility, permeability, and target binding predictions.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: 1.5; TPSA: 41.6 Ų |
| Comparator Or Baseline | 1,2,3,4-tetrahydroisoquinoline-2-carboxamide (CAS 70746-04-2): XLogP3 ~0.8; TPSA: 32.3 Ų |
| Quantified Difference | Δ XLogP3 ≈ +0.7; Δ TPSA = +9.3 Ų |
| Conditions | Computed values from PubChem (release 2019.06.18/2021.05.07) |
Why This Matters
A 0.7 log unit increase in XLogP3 shifts the compound into a more favorable lipophilicity range for blood-brain barrier penetration while the higher TPSA maintains solubility, a balance that the unsubstituted core compound does not achieve, directly informing analog selection for CNS-focused projects.
- [1] PubChem Compound Summary for CID 84284356, N-(tetrahydro-2H-pyran-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 267188, 1,2,3,4-tetrahydroisoquinoline-2-carboxamide. National Center for Biotechnology Information (2026). View Source
